

# Application Notes and Protocols: VSN-16R in the Experimental Autoimmune Encephalomyelitis (EAE) Model

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1][2] The EAE model recapitulates key pathological hallmarks of MS, including inflammation, demyelination, axonal loss, and gliosis, making it an indispensable tool for investigating disease pathogenesis and for the preclinical assessment of novel therapeutic agents.[1][3] EAE is typically induced in susceptible animal strains by immunization with myelin-derived proteins or peptides, which triggers a CD4+ T cell-mediated autoimmune assault on the CNS.[2][4]

VSN-16R is a novel, orally active compound identified as a potent modulator of the large-conductance calcium-activated potassium (BKCa) channels.[3][5] In preclinical studies, VSN-16R has demonstrated anti-spastic activity in the EAE model.[3][6] Its mechanism of action is believed to involve the hyperpolarization of neuronal membranes through the opening of BKCa channels, thereby reducing neuronal hyperexcitability that contributes to spasticity.[3][5] Notably, VSN-16R is reported to lack the sedative side-effects often associated with other anti-spasticity medications.[6] A Phase II clinical trial has been conducted to evaluate the efficacy and safety of VSN-16R for treating spasticity in MS patients.[7][8]



These application notes provide a comprehensive overview of the use of **VSN-16**R in the EAE model, including detailed experimental protocols, representative data, and an illustration of its proposed signaling pathway.

# **Data Presentation**

The following tables present representative quantitative data from a typical preclinical study evaluating the efficacy of **VSN-16**R in the MOG35-55-induced EAE model in C57BL/6 mice.

Table 1: Effect of VSN-16R on Clinical EAE Scores

| Treatment Group             | Mean Day of Onset | Mean Peak Score | Mean Cumulative<br>Score (Day 0-28) |
|-----------------------------|-------------------|-----------------|-------------------------------------|
| Naïve Control               | N/A               | 0.0 ± 0.0       | 0.0 ± 0.0                           |
| EAE + Vehicle               | 11.2 ± 1.5        | 3.2 ± 0.4       | 45.8 ± 5.2                          |
| EAE + VSN-16R (10<br>mg/kg) | 12.1 ± 1.8        | 2.5 ± 0.6       | 35.1 ± 4.9                          |
| EAE + VSN-16R (30<br>mg/kg) | 12.5 ± 2.1        | 2.1 ± 0.5       | 28.7 ± 4.1                          |

\*p < 0.05, \*\*p < 0.01 compared to EAE + Vehicle. Data are presented as mean  $\pm$  SEM. Clinical scores are graded on a 0-5 scale.[9][10]

Table 2: Effect of VSN-16R on Body Weight Changes in EAE Mice

| Treatment Group          | Mean Body Weight Change from Baseline (Day 21) |  |
|--------------------------|--|--|
| Naïve Control            | +5.2% ± 1.1%                                   |  |
| EAE + Vehicle            | -18.5% ± 2.5%                                  |  |
| EAE + VSN-16R (10 mg/kg) | -14.3% ± 2.8%*                                 |  |
| EAE + VSN-16R (30 mg/kg) | -11.8% ± 2.2%**                                |  |



\*p < 0.05, \*\*p < 0.01 compared to EAE + Vehicle. Data are presented as mean  $\pm$  SEM.[11][12] [13]

Table 3: Histopathological Analysis of Spinal Cords from EAE Mice Treated with VSN-16R

| Treatment Group          | Inflammation Score (0-4) | Demyelination Score (0-3) |
|--------------------------|--------------------------|---------------------------|
| Naïve Control            | $0.0 \pm 0.0$            | $0.0 \pm 0.0$             |
| EAE + Vehicle            | 3.1 ± 0.3                | 2.5 ± 0.4                 |
| EAE + VSN-16R (10 mg/kg) | 2.4 ± 0.4                | 1.9 ± 0.5                 |
| EAE + VSN-16R (30 mg/kg) | 2.1 ± 0.5                | 1.6 ± 0.4                 |

\*p < 0.05 compared to EAE + Vehicle. Data are presented as mean  $\pm$  SEM. Spinal cord sections were collected at day 28 post-immunization.[14][15]

# Experimental Protocols Induction of EAE in C57BL/6 Mice (MOG35-55 Model)

This protocol describes the active induction of chronic EAE in C57BL/6 mice.[2][3][16]

#### Materials:

- Female C57BL/6 mice (8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS)
- Sterile syringes and needles (27G)
- Isoflurane anesthesia system



#### Procedure:

- Antigen Emulsion Preparation: On Day 0, prepare an emulsion of MOG35-55 in CFA. A final
  concentration of 2 mg/mL MOG35-55 is recommended. Mix equal volumes of the MOG35-55
  solution and CFA until a stable, thick white emulsion is formed.
- Immunization (Day 0):
  - Anesthetize mice using isoflurane.
  - Inject 100 μL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank (total volume of 200 μL per mouse, containing 200 μg of MOG35-55).
  - Administer 200 ng of PTX in 100 μL of sterile PBS via intraperitoneal (i.p.) injection.[17]
- Second PTX Injection (Day 2):
  - Administer a second dose of 200 ng of PTX in 100 μL of sterile PBS via i.p. injection.[17]

### **VSN-16R Administration**

**VSN-16**R is orally active.[6] This protocol describes a therapeutic treatment paradigm, where administration begins after the onset of clinical signs.

#### Materials:

- VSN-16R
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Oral gavage needles
- Sterile syringes

#### Procedure:

 Preparation of VSN-16R Solution: Prepare a stock solution of VSN-16R in the chosen vehicle. Prepare fresh solutions for administration.



- Dosing Regimen:
  - Begin treatment on the day of disease onset (typically Day 10-12 post-immunization).
  - Administer VSN-16R or vehicle control daily via oral gavage at the desired doses (e.g., 10 mg/kg and 30 mg/kg).
  - o Continue daily administration until the end of the study (e.g., Day 28).

#### Clinical Assessment of EAE

Monitor mice daily for clinical signs of EAE and body weight changes.[9][10][18][19]

#### Procedure:

- Daily Monitoring: Starting from Day 7 post-immunization, weigh each mouse and assess its clinical score daily.
- Clinical Scoring Scale (0-5):
  - 0: No clinical signs.
  - 1: Limp tail.
  - 2: Hind limb weakness.
  - 3: Complete hind limb paralysis.
  - 4: Hind and forelimb paralysis.
  - o 5: Moribund or dead.
  - Half points (e.g., 2.5 for paralysis of one hind limb) can be used for more precise scoring.
     [9][20]

# **Histopathological Analysis**

At the termination of the experiment (e.g., Day 28), collect spinal cords for histological assessment of inflammation and demyelination.[14][21][22]



#### Materials:

- 4% Paraformaldehyde (PFA) in PBS
- PBS
- Ethanol series (70%, 95%, 100%)
- Xylene
- Paraffin
- Microtome
- Glass slides
- Hematoxylin and Eosin (H&E) stains
- · Luxol Fast Blue (LFB) stain

#### Procedure:

- Tissue Collection and Fixation:
  - Euthanize mice and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
  - Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
- · Tissue Processing and Embedding:
  - Dehydrate the tissue through a graded ethanol series.
  - Clear the tissue with xylene.
  - Infiltrate and embed the tissue in paraffin.
- Sectioning and Staining:
  - Cut 5-10 μm thick longitudinal or cross-sections of the spinal cord using a microtome.

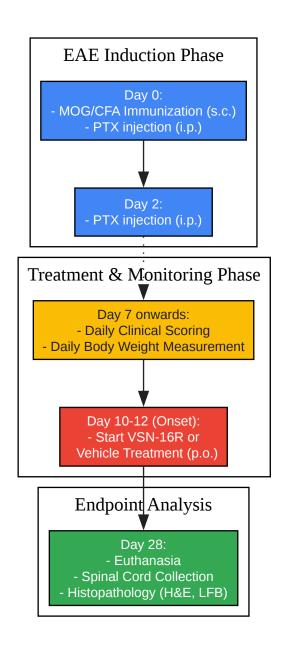


- · Mount sections on glass slides.
- Stain sections with H&E to assess inflammatory cell infiltration and with LFB to evaluate demyelination.
- Scoring:
  - Inflammation Score (H&E):
    - 0: No inflammation.
    - 1: Cellular infiltrates only in the perivascular space and meninges.
    - 2: Mild cellular infiltrates in the parenchyma.
    - 3: Moderate cellular infiltrates in the parenchyma.
    - 4: Severe and extensive cellular infiltrates in the parenchyma.
  - Demyelination Score (LFB):
    - 0: No demyelination.
    - 1: Mild demyelination.
    - 2: Moderate demyelination.
    - 3: Severe and widespread demyelination.

# Visualizations Signaling Pathway of VSN-16R







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